Tributyltin cyclohexanecarboxylate Tributyltin cyclohexanecarboxylate
Brand Name: Vulcanchem
CAS No.: 2669-35-4
VCID: VC16119998
InChI: InChI=1S/C7H12O2.3C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h6H,1-5H2,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1
SMILES:
Molecular Formula: C19H38O2Sn
Molecular Weight: 417.2 g/mol

Tributyltin cyclohexanecarboxylate

CAS No.: 2669-35-4

Cat. No.: VC16119998

Molecular Formula: C19H38O2Sn

Molecular Weight: 417.2 g/mol

* For research use only. Not for human or veterinary use.

Tributyltin cyclohexanecarboxylate - 2669-35-4

Specification

CAS No. 2669-35-4
Molecular Formula C19H38O2Sn
Molecular Weight 417.2 g/mol
IUPAC Name tributylstannyl cyclohexanecarboxylate
Standard InChI InChI=1S/C7H12O2.3C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h6H,1-5H2,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1
Standard InChI Key WLTLHQPSODSFJU-UHFFFAOYSA-M
Canonical SMILES CCCC[Sn](CCCC)(CCCC)OC(=O)C1CCCCC1

Introduction

Chemical Identity and Structural Characteristics

Tributyltin cyclohexanecarboxylate (CAS: 2669-35-4) is an organotin compound with the molecular formula C₁₉H₃₈O₂Sn and a molecular weight of 417.26 g/mol . Structurally, it consists of a central tin atom bonded to three butyl groups and a cyclohexanecarboxylate group (Figure 1). The compound is classified under the broader category of tributyltin (TBT) derivatives, which are known for their biocidal properties and environmental persistence .

Key Synonyms:

  • Cyclohexanecarboxylic acid, tributylstannyl ester

  • ((Cyclohexylcarbonyl)oxy)tributylstannane

  • Tributyltin cyclohexanecarboxylate

Table 1: Physicochemical Properties

PropertyValueSource
Boiling Point310.3°C at 760 mmHg
Log K<sub>ow</sub>3.19–3.84 (estimated)
Water SolubilityLow (typical of TBT compounds)
Storage ConditionsSealed in dry, room temperature

Synthesis and Reactivity

Tributyltin cyclohexanecarboxylate is synthesized via esterification reactions between tributyltin hydroxide and cyclohexanecarboxylic acid. Recent studies highlight its role in radical-mediated transformations:

  • Hydrogenation Reactions: Reacts with tributyltin hydride (HSn(n-Bu)₃) to yield hydrogenated products, showcasing selectivity at the ipso-carbon of the five-membered ring .

  • Decarboxylative Halogenation: Barton and co-workers demonstrated its utility in generating alkyl halides via free radical pathways .

Mechanistic Insight:
The compound’s reactivity is governed by its open-shell singlet diradical character, with spin density distribution dictating site selectivity . Theoretical calculations confirm that steric hindrance and electronic factors balance to control reaction outcomes .

Applications in Industrial and Research Contexts

Biocidal Uses

Historically, TBT compounds were widely used in antifouling paints for marine vessels . Though banned due to environmental toxicity, tributyltin cyclohexanecarboxylate may still serve niche roles in:

  • PVC Stabilization: As a heat stabilizer in polymer production .

  • Catalysis: Facilitating radical reactions in organic synthesis .

Laboratory Research

  • Radical Initiation: Employed with azo compounds (e.g., AIBN) for C–C bond formation .

  • Material Science: Functionalized derivatives are explored for electronic applications due to ambipolar charge transport .

Toxicity and Health Hazards

Acute and Chronic Effects

  • Acute Toxicity: LD₅₀ (intravenous, mouse) = 18 mg/kg . Symptoms include neurotoxicity and respiratory paralysis .

  • Reproductive Toxicity: Classified as Category 1B under EU regulations, indicating potential harm to fertility and fetal development .

Table 2: Occupational Exposure Limits

AgencyExposure Limit (Sn)Basis
OSHA0.1 mg/m³ (TWA)General Industry
ACGIH0.1 mg/m³ (TWA)Threshold Limit Value

Environmental Impact

  • Bioaccumulation: High lipid solubility leads to biomagnification in marine ecosystems .

  • Ecotoxicity: LC₅₀ (rainbow trout) = 0.0029 mg/L, highlighting extreme aquatic toxicity .

Regulatory Status and Mitigation Strategies

Global Regulations

  • Marine Ban: Prohibited in antifouling paints under the International Maritime Organization’s 2008 convention .

  • Restricted Use: Permitted only in closed-loop industrial systems to prevent environmental release .

Future Perspectives

Research priorities include:

  • Green Alternatives: Developing non-toxic antifouling agents .

  • Therapeutic Potential: Investigating epigenetic modulation via histone deacetylation pathways, inspired by related TBT derivatives .

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